molecular formula C23H25N5O5 B193070 Doxazosin, (S)- CAS No. 104874-86-4

Doxazosin, (S)-

Katalognummer: B193070
CAS-Nummer: 104874-86-4
Molekulargewicht: 451.5 g/mol
InChI-Schlüssel: RUZYUOTYCVRMRZ-FQEVSTJZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Doxazosin, (S)- is a selective alpha-1 adrenergic receptor antagonist. It is primarily used to treat hypertension (high blood pressure) and benign prostatic hyperplasia (enlarged prostate). By blocking alpha-1 adrenergic receptors, Doxazosin, (S)- helps relax blood vessels and improve blood flow, making it easier for the heart to pump blood .

Wirkmechanismus

Target of Action

Doxazosin primarily targets the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and urinary obstruction due to benign prostatic hyperplasia .

Mode of Action

Doxazosin is an alpha-1 antagonist . It works by competitively inhibiting postsynaptic alpha-1 adrenergic receptors, which results in the relaxation of smooth muscle cells in the blood vessels and prostate . This leads to vasodilation of veins and arterioles, a decrease in total peripheral resistance, and a reduction in blood pressure . In the case of benign prostatic hyperplasia, it reduces the sympathetic tone-induced urethral stricture causing BPH symptoms .

Biochemical Pathways

Doxazosin has been found to affect several biochemical pathways. For instance, it has been shown to inhibit autophagy in hepatic stellate cells via activation of the PI3K/Akt/mTOR signaling pathway . This action attenuates liver fibrosis, demonstrating the compound’s potential in treating liver diseases .

Pharmacokinetics

Doxazosin is extensively metabolized in the liver, primarily via the CYP3A4 enzyme . Only about 5% of the administered dose is excreted unchanged in urine . The oral bioavailability of doxazosin is approximately 65%, and its terminal elimination half-life is approximately 22 hours . These properties contribute to its long-lasting effects and make it suitable for once-daily administration .

Result of Action

The action of doxazosin results in a decrease in blood pressure and relief from the symptoms of benign prostatic hyperplasia . By relaxing the smooth muscles in the blood vessels and prostate, it helps lower blood pressure and improve urinary flow .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Doxazosin, (S)- can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-2-carbonyl chloride with 4-amino-6,7-dimethoxyquinazoline in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, Doxazosin, (S)- is often produced using advanced techniques such as extrusion-spheronization and fluid-bed coating. These methods help in the preparation of sustained-release pellets, which are crucial for maintaining consistent drug levels in the bloodstream .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Degradation products formed during photodegradation.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives of Doxazosin, (S)-.

Eigenschaften

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZYUOTYCVRMRZ-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@@H]4COC5=CC=CC=C5O4)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104874-86-4
Record name Doxazosin, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104874864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DOXAZOSIN, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V916PA1IQJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Doxazosin, (S)-
Reactant of Route 2
Reactant of Route 2
Doxazosin, (S)-
Reactant of Route 3
Reactant of Route 3
Doxazosin, (S)-
Reactant of Route 4
Reactant of Route 4
Doxazosin, (S)-
Reactant of Route 5
Reactant of Route 5
Doxazosin, (S)-
Reactant of Route 6
Reactant of Route 6
Doxazosin, (S)-
Customer
Q & A

A: S-doxazosin, like its racemic mixture Doxazosin, acts as an antagonist at α1-adrenoceptors. These receptors are found in various tissues, including smooth muscle in blood vessels and the prostate. By blocking the binding of norepinephrine to α1-adrenoceptors, S-doxazosin inhibits smooth muscle contraction, leading to vasodilation and a decrease in blood pressure [, , , ]. It also relaxes smooth muscle in the prostate, improving urine flow in men with benign prostatic hyperplasia (BPH) [, ].

A: S-Doxazosin has the molecular formula C23H25N5O5 and a molecular weight of 451.48 g/mol [, ]. Detailed spectroscopic data, including 1H NMR, 13C NMR, DEPT, 1H-1H COSY, and HSQC, are reported in the literature [, ].

A: Yes, computational chemistry has been employed to predict 13C NMR chemical shifts of S-doxazosin using Hartree-Fock (HF) and Becke-3-Lee-Yang-Parr (B3LYP) density functional theory methods with 6-21G basis sets []. These calculations aid in the assignment of NMR shifts, particularly for quaternary carbon atoms.

A: While specific SAR studies for S-doxazosin are not described in the provided articles, it is known that the (S)-enantiomer exhibits weaker α1-adrenoceptor antagonist activity compared to the (R)-enantiomer and the racemic mixture in some tissues [, , ]. This suggests that the spatial orientation of the molecule significantly influences its binding affinity and pharmacological activity.

A: Yes, research indicates that S-doxazosin exhibits enantioselective pharmacokinetics in rats []. Following oral or intravenous administration, the area under the curve (AUC) of S-doxazosin was consistently larger than that of R-doxazosin. This suggests differences in absorption, distribution, metabolism, and/or excretion between the two enantiomers. Furthermore, pharmacokinetic interactions between the enantiomers were observed, with R-doxazosin potentially inhibiting the elimination of S-doxazosin [].

A: In vitro studies show that S-doxazosin effectively antagonizes α1-adrenoceptors in isolated rabbit blood vessels and guinea pig trachea rings [, , , ]. In vivo studies in anesthetized rats demonstrate its ability to decrease blood pressure, left ventricular pressure, and vesical micturition pressure [, ]. Interestingly, S-doxazosin displayed weaker effects on blood pressure and heart rate compared to R-doxazosin and racemic doxazosin, while its impact on vesical micturition pressure was comparable [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.